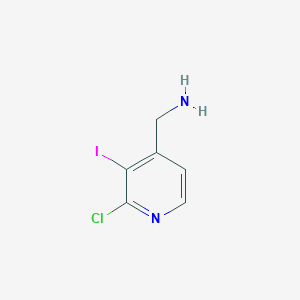

(2-Chloro-3-iodopyridin-4-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClIN2 |

|---|---|

Molecular Weight |

268.48 g/mol |

IUPAC Name |

(2-chloro-3-iodopyridin-4-yl)methanamine |

InChI |

InChI=1S/C6H6ClIN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H,3,9H2 |

InChI Key |

COHJFKUXLYQXCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1CN)I)Cl |

Origin of Product |

United States |

The Significance of Multifunctional Halogenated Pyridine Scaffolds in Chemical Science

Halogenated pyridine (B92270) rings are a cornerstone of modern chemical science, prized for their utility in constructing more complex molecular frameworks. Pyridine derivatives are ubiquitous, found in a vast array of biologically active compounds, including pharmaceuticals and natural products. The introduction of halogen atoms onto the pyridine scaffold dramatically enhances its synthetic value for several key reasons:

Orthogonal Reactivity: The presence of different halogens, such as chlorine and iodine, on the same pyridine ring offers the potential for selective, stepwise reactions. The carbon-iodine bond is typically more reactive and susceptible to cleavage in transition-metal-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig couplings) compared to the more robust carbon-chlorine bond. This differential reactivity allows chemists to introduce a functional group at the iodine-bearing position while leaving the chlorine atom intact for a subsequent, different transformation. This strategic, controlled functionalization is a highly sought-after feature in multi-step synthesis.

Structural Versatility: The pyridine ring itself is a privileged scaffold in drug discovery, known to improve properties like water solubility. chemicalbook.com The ability to append various substituents to it via its halogenated handles allows for the exploration of a vast chemical space, which is essential for developing new therapeutic agents and functional materials. chemicalbook.comguidechem.com

The combination of these features makes multifunctional halogenated pyridines highly valuable synthons, enabling the efficient and precise construction of elaborate molecules that would be difficult to assemble otherwise. bldpharm.com

The Strategic Position of 2 Chloro 3 Iodopyridin 4 Yl Methanamine As a Versatile Intermediate

While specific research on (2-Chloro-3-iodopyridin-4-yl)methanamine is not widely documented, its structure suggests a significant potential role as a versatile chemical intermediate. The compound features a pyridine (B92270) core substituted with a chloro group at the 2-position, an iodo group at the 3-position, and, crucially, a methanamine group (-CH2NH2) at the 4-position. This unique combination of functional groups positions it as a highly strategic building block.

The true versatility of this compound lies in the distinct chemical reactivity of each of its functional components:

The Iodo Group (Position 3): As the most labile site for cross-coupling reactions, the iodine atom serves as the primary handle for introducing a wide variety of substituents, including aryl, alkyl, and alkynyl groups. This allows for the initial construction of the core molecular backbone.

The Chloro Group (Position 2): Being less reactive than iodine, the chlorine atom can be targeted in a later synthetic step, often under different reaction conditions. This allows for a second, independent functionalization of the pyridine ring, enabling the creation of highly complex and diverse structures.

The Methanamine Group (Position 4): The primary amine functionality, separated from the ring by a methylene (B1212753) (-CH2-) spacer, offers a rich site for a multitude of chemical transformations. It can readily undergo reactions such as acylation, alkylation, reductive amination, and sulfonylation to build out side chains or link the pyridine scaffold to other molecular fragments. The methylene spacer provides conformational flexibility and positions the amine group away from the steric hindrance of the pyridine ring, potentially enhancing its reactivity.

The strategic arrangement of these three groups allows for a synthetic approach where each site can be addressed sequentially, providing chemists with precise control over the final molecular architecture. This makes This compound a potentially powerful tool for building libraries of complex compounds for screening in drug discovery and materials science.

Below is a table summarizing the key properties and potential of this compound, based on the analysis of its constituent functional groups.

| Property | Description |

| Molecular Formula | C₆H₆ClIN₂ |

| Key Functional Groups | 2-Chloro, 3-Iodo, 4-Methanamine |

| Primary Reactive Site | The Carbon-Iodine bond at position 3 is the most likely site for initial cross-coupling reactions (e.g., Suzuki, Sonogashira). |

| Secondary Reactive Site | The Carbon-Chlorine bond at position 2 allows for subsequent cross-coupling or nucleophilic substitution reactions under more forcing conditions. |

| Tertiary Reactive Site | The primary amine of the methanamine group at position 4 is a versatile nucleophile for forming amides, sulfonamides, secondary/tertiary amines, etc. |

| Synthetic Advantage | The orthogonal reactivity of the three functional groups enables controlled, stepwise elaboration of the molecule, providing access to complex chemical structures that are otherwise difficult to synthesize. |

| Potential Applications | As a building block in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and other complex heterocyclic targets in medicinal chemistry. It could also be used in the development of novel ligands for catalysis or new organic materials. |

An Overview of Research Trajectories for Complex Heterocyclic Structures

The field of heterocyclic chemistry is in a constant state of evolution, driven by the persistent demand for novel compounds with specific functions. chemicalbook.com Current research trajectories are focused on several key areas that underscore the importance of building blocks like (2-Chloro-3-iodopyridin-4-yl)methanamine:

Development of Novel Synthetic Methodologies: There is a continuous effort to develop more efficient, selective, and sustainable methods for synthesizing and functionalizing heterocyclic compounds. This includes the use of advanced catalytic systems, such as transition-metal catalysts and organocatalysts, to facilitate complex bond formations under milder conditions. The development of flow chemistry and microwave-assisted synthesis is also accelerating the discovery and optimization of new heterocyclic entities. chemicalbook.com

Computational and Data-Driven Discovery: The integration of computational chemistry and machine learning is revolutionizing how new molecules are designed. By predicting the properties and synthetic accessibility of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. This approach allows for the rational design of heterocyclic compounds with enhanced biological activities or material properties. guidechem.com

Expansion into New Chemical Space: Chemists are constantly seeking to create molecules with novel three-dimensional shapes and functionalities. Versatile intermediates are crucial for this endeavor, as they provide the starting points for exploring previously uncharted areas of chemical space. The goal is to generate libraries of diverse and complex heterocyclic compounds for high-throughput screening against a wide range of biological and material targets.

Applications in Materials Science and Nanotechnology: While the focus has often been on pharmaceuticals, heterocyclic compounds are increasingly being explored for applications in materials science. Their unique electronic and photophysical properties make them suitable for use in organic light-emitting diodes (OLEDs), sensors, and as ligands for creating novel metal-organic frameworks (MOFs) and nanoparticles.

The pursuit of these research goals depends critically on the availability of sophisticated and multifunctional building blocks. Compounds like this compound, with their pre-installed, orthogonally reactive functional groups, are perfectly aligned with these modern research trajectories, offering a streamlined pathway to molecular complexity.

Synthetic Strategies for this compound: A Detailed Analysis

The synthesis of highly substituted pyridine (B92270) derivatives is a cornerstone of medicinal and materials chemistry, owing to the prevalence of the pyridine scaffold in a vast array of functional molecules. The specific compound, this compound, presents a unique synthetic challenge due to its dense and specific functionalization pattern, combining halogen substituents with a reactive methanamine group. This article delineates the synthetic methodologies and strategies pertinent to the construction of this molecule, focusing on direct and precursor-based approaches, as well as broader concepts in pyridine ring formation.

Applications of 2 Chloro 3 Iodopyridin 4 Yl Methanamine As a Core Synthetic Intermediate

Contributions to Advanced Materials Chemistry

The halogenated and nitrogen-containing nature of the title compound suggests potential utility in materials science.

Heterocyclic compounds, particularly those containing pyridine (B92270), are integral to the development of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). bldpharm.com The electronic properties of these materials can be tuned by the introduction of various substituents. The related compound, 2-Chloro-3-iodopyridin-4-amine (B1632570), is noted as a building block for advanced materials, where its inclusion can impart properties like enhanced electrical conductivity or chemical resistance. chemicalbook.com However, there is no specific research available that describes the synthesis or use of (2-Chloro-3-iodopyridin-4-yl)methanamine as a precursor for organic electronic materials.

The pyridine nitrogen and the exocyclic amine of this compound present potential coordination sites for metal ions, suggesting its use as a ligand in the formation of coordination compounds. These compounds can be building blocks for creating functional polymers with mechanoresponsive or catalytic properties. While the use of coordination compounds in polymer science is an active area of research, no studies were found that specifically utilize this compound as a ligand or monomer.

Utilization in Agrochemical Research and Development

Substituted pyridines are a cornerstone of modern agrochemical research, forming the core of many herbicides, insecticides, and fungicides. The structural analog, 2-Chloro-3-iodopyridin-4-amine, is mentioned as a versatile intermediate for the synthesis of agrochemicals. chemicalbook.comscimplify.com The specific application of this compound in this field is not documented in the searched scientific literature. A patent for the preparation of 2-chloro-4-aminopyridine notes its use in synthesizing new plant growth regulators, highlighting the general importance of this class of compounds in agriculture. google.com

Synthesis of Pyridine-Based Agrochemical Precursors

The pyridine scaffold is a common motif in a multitude of commercial agrochemicals, including herbicides, fungicides, and insecticides. The ability to introduce diverse substituents onto the pyridine ring is crucial for fine-tuning the biological activity and selectivity of these compounds. This compound serves as an excellent starting point for creating such diversity.

While direct examples of agrochemical synthesis starting from this compound are not extensively documented in publicly available literature, its analogous precursor, 2-chloro-3-iodopyridin-4-amine, provides a clear indication of its potential. The presence of both chloro and iodo substituents allows for selective cross-coupling reactions. For instance, the more reactive iodine atom can be selectively targeted in palladium-catalyzed reactions like the Sonogashira or Suzuki coupling to introduce new carbon-based fragments, while the chlorine atom remains available for subsequent transformations. chemicalbook.comwikipedia.org This stepwise functionalization is a powerful strategy for building complex agrochemical precursors.

For example, the synthesis of pyridyl-pyrazole and pyridyl-isoxazole structures, which are known to exhibit herbicidal and insecticidal properties, can be envisioned starting from this intermediate. researchgate.netnsf.govbohrium.com The general synthetic approach would involve a cross-coupling reaction at the 3-position (iodine) followed by modification of the aminomethyl group at the 4-position and potential displacement of the chlorine at the 2-position.

Table 1: Potential Cross-Coupling Reactions for Agrochemical Precursor Synthesis

| Coupling Reaction | Reagent | Potential Agrochemical Scaffold |

| Suzuki Coupling | Arylboronic acid | Bipyridyl or Phenylpyridine |

| Sonogashira Coupling | Terminal alkyne | Alkynylpyridine |

| Buchwald-Hartwig Amination | Amine | Diaminopyridine derivative |

| Stille Coupling | Organostannane | Substituted pyridine |

This table illustrates potential synthetic routes and is based on general reactivity principles of halogenated pyridines.

Exploring New Scaffolds for Crop Protection Agents

The development of new crop protection agents with novel modes of action is essential to combat the evolution of resistance in pests and weeds. The versatility of this compound allows for the exploration of novel chemical space in the search for such agents.

Researchers can utilize the multiple reactive sites on the molecule to generate libraries of diverse compounds. The aminomethyl group can be acylated with a variety of carboxylic acids or reacted with aldehydes and ketones to form imines, which can be further reduced to secondary amines. The halogen atoms can be subjected to a wide array of cross-coupling reactions, introducing different aromatic, heteroaromatic, or aliphatic groups. This combinatorial approach enables the rapid generation of new molecular scaffolds that can be screened for biological activity.

The synthesis of novel pyrazole (B372694) derivatives containing phenylpyridine moieties with herbicidal activity has been reported, starting from substituted pyridines. mdpi.com This highlights the potential of using building blocks like this compound to access similar and potentially more potent crop protection agents.

Role in Biochemical Research Tools and Probes

Beyond its applications in agriculture, this compound and its derivatives are valuable tools in biochemical research, particularly in the synthesis of ligands for target exploration and the design of fluorescent probes.

Synthesis of Ligands for Biochemical Target Exploration

The discovery of new drugs often begins with the identification of small molecules that can bind to and modulate the activity of specific biological targets, such as proteins or enzymes. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize this core in a controlled and diverse manner is key to developing potent and selective ligands.

This compound provides a platform for the synthesis of such ligands. For example, the synthesis of pyrrolo[3,2-c]pyridine derivatives with antimycobacterial activity has been achieved using a related starting material, 2-chloro-3-iodo-4-aminopyridine. mdpi.com This demonstrates the utility of this class of compounds in generating biologically active molecules. The aminomethyl group can act as a key pharmacophoric feature, interacting with the target protein through hydrogen bonding or ionic interactions, while the substituents introduced via cross-coupling at the halogenated positions can be tailored to optimize binding affinity and selectivity.

Table 2: Potential Derivatizations for Ligand Synthesis

| Reaction Type | Reagent | Resulting Functional Group | Potential Biological Interaction |

| Amide Coupling | Carboxylic Acid | Amide | Hydrogen bond donor/acceptor |

| Reductive Amination | Aldehyde/Ketone | Secondary Amine | Hydrogen bond donor/acceptor, ionic interactions |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Hydrogen bond donor/acceptor |

| Urea/Thiourea Formation | Isocyanate/Isothiocyanate | Urea/Thiourea | Hydrogen bond donor/acceptor |

This table outlines potential modifications to the aminomethyl group to generate diverse ligands for biochemical screening.

Design of Fluorescent Probes Incorporating Pyridine Cores

Fluorescent probes are indispensable tools in modern biology and medicine, allowing for the visualization and tracking of specific molecules and processes within living cells. Pyridine-based fluorophores have gained significant attention due to their favorable photophysical properties and their potential for sensing various analytes. researchgate.net

While there are no specific reports on the use of this compound for the direct synthesis of fluorescent probes, its structural features make it an attractive starting material for such applications. The pyridine core can be incorporated into larger conjugated systems, which are often the basis of fluorescent molecules. The reactive handles on the molecule allow for the attachment of fluorophores or moieties that can modulate the fluorescence properties upon binding to a target.

For instance, the synthesis of novel push-pull systems based on CF₃-substituted pyridines has been shown to yield fluorescent probes for lipid droplet bioimaging. bohrium.com This suggests that by appropriate chemical modification, this compound could be converted into novel fluorescent probes for various biological applications. The general strategy would involve coupling a fluorophore to the pyridine ring, often through a cross-coupling reaction, and potentially modifying the aminomethyl group to act as a recognition element for a specific target.

Computational and Theoretical Studies on 2 Chloro 3 Iodopyridin 4 Yl Methanamine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of (2-Chloro-3-iodopyridin-4-yl)methanamine. Methods like Density Functional Theory (DFT) are employed to elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and spectroscopic characteristics.

The electronic structure of substituted pyridines is significantly influenced by the nature and position of the substituents on the pyridine (B92270) ring. rsc.orgnih.gov For this compound, the presence of a chlorine atom at the 2-position, an iodine atom at the 3-position, and a methanamine group at the 4-position creates a unique electronic environment. The halogen atoms (Cl and I) are electron-withdrawing through induction but can also participate in resonance. The methanamine group, conversely, is typically an electron-donating group.

DFT calculations can provide a quantitative measure of these electronic effects. Key parameters that are often calculated include:

Molecular Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative potential are expected around the nitrogen atom of the pyridine ring and the halogen atoms, indicating their nucleophilic character. Conversely, positive potential would be observed around the hydrogen atoms of the methanamine group.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For substituted pyridines, the energies and localizations of these orbitals are heavily dependent on the electronic nature of the substituents. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify the charge transfer interactions between different parts of the molecule, such as the delocalization of the nitrogen lone pair into the pyridine ring and the influence of the substituents on the ring's aromaticity.

| Calculated Property | Predicted Significance for this compound |

|---|---|

| Molecular Electrostatic Potential (ESP) | Highlights nucleophilic (N, Cl, I) and electrophilic (NH2 hydrogens) sites. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability, influenced by the interplay of electron-donating and withdrawing groups. |

| Natural Bond Orbital (NBO) Charges | Quantifies the charge distribution on each atom, revealing the electronic effects of the substituents. |

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has a rotatable methanamine side chain.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. nih.gov For this compound, the key dihedral angle to consider is the one involving the C3-C4-C(methanamine)-N(methanamine) bond. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated, revealing the low-energy, and thus most probable, conformations.

| Computational Method | Information Gained for this compound |

|---|---|

| Conformational Search | Identifies stable conformers and their relative energies, determined by the orientation of the methanamine group. |

| Molecular Dynamics Simulation | Simulates the dynamic behavior of the molecule, including conformational changes and interactions with its environment. |

In Silico Modeling for Reaction Pathway Prediction

Understanding the reactivity of this compound is crucial for its synthesis and potential applications. In silico modeling can be used to predict the most likely pathways for its reactions and to understand the underlying mechanisms.

Given the presence of a chlorine and an iodine atom on the pyridine ring, a key reaction to consider is nucleophilic aromatic substitution (SNAr). nih.gov Computational methods can be used to model the reaction of this compound with various nucleophiles. By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy for the reaction, which is a key determinant of the reaction rate.

Theoretical studies on the SNAr of 2-chloropyridines have shown that the reaction is influenced by the electronic properties of the other substituents on the ring. nih.gov For this compound, the electron-donating methanamine group would be expected to influence the regioselectivity and rate of nucleophilic attack. Computational models can predict whether the chlorine or iodine is more susceptible to substitution and how the reaction conditions might affect the outcome.

Furthermore, computational tools can be used to explore other potential reactions, such as those involving the methanamine group or the pyridine nitrogen. These studies can help in designing synthetic routes and predicting potential side products.

Structure-Reactivity Relationship Studies via Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools for understanding how the structure of a molecule influences its biological activity or physical properties. nih.gov For a series of related pyridine derivatives, QSAR models can be developed to predict their activity based on calculated molecular descriptors.

In the context of this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in the substituents at the 2, 3, and 4 positions. For each analog, a set of molecular descriptors would be calculated using computational chemistry software. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

By correlating these descriptors with the observed biological activity (e.g., enzyme inhibition, receptor binding), a mathematical model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. Studies on substituted pyridines have successfully used QSAR to understand their toxic effects and other biological activities. nih.gov

Virtual Screening and Design of Novel Derivatives

The insights gained from the computational studies described above can be leveraged for the virtual screening and design of novel derivatives of this compound with improved properties. Virtual screening involves the use of computational methods to screen large libraries of compounds to identify those that are likely to have a desired biological activity. nih.gov

Starting with the structure of this compound as a scaffold, virtual libraries of derivatives can be generated by systematically modifying the substituents. mdpi.com These virtual compounds can then be subjected to a series of computational filters. For example, they can be docked into the active site of a target protein to predict their binding affinity. Molecular dynamics simulations can be used to assess the stability of the protein-ligand complexes. nih.gov

Based on the results of the virtual screening, promising derivatives can be selected for synthesis and experimental testing. This in silico-driven approach to drug discovery can significantly accelerate the process of identifying lead compounds. researchgate.net The design of new derivatives can also be guided by the structure-activity relationships established through QSAR studies, aiming to optimize the electronic, steric, and hydrophobic properties of the molecule for a specific application. auctoresonline.org

| Computational Approach | Application in Derivative Design |

|---|---|

| Virtual Screening | Identifies promising derivatives from large compound libraries based on predicted activity. |

| Molecular Docking | Predicts the binding mode and affinity of derivatives to a biological target. |

| Scaffold Hopping | Generates novel chemical structures with similar properties to the parent compound. mdpi.com |

Future Research Directions and Innovations for 2 Chloro 3 Iodopyridin 4 Yl Methanamine Chemistry

Exploration of Environmentally Benign Synthetic Protocols

The future synthesis of (2-Chloro-3-iodopyridin-4-yl)methanamine and its derivatives will likely prioritize green chemistry principles to enhance sustainability, reduce waste, and improve safety. Current methods for producing related halopyridines often involve harsh conditions or hazardous reagents chemicalbook.comchemicalbook.com. Research into environmentally benign protocols represents a critical first step.

A promising synthetic strategy could begin with the readily available precursor, 2-chloro-3-iodopyridin-4-amine (B1632570). chemicalbook.com A key transformation would be the conversion of the 4-amino group to a 4-cyanomethyl group, followed by reduction. Future research could focus on developing a one-pot, telescoped reaction sequence to minimize intermediate isolation and solvent usage.

Key areas for green innovation include:

Catalytic Reduction: Shifting from stoichiometric metal hydride reagents (like LiAlH₄ or NaBH₄) to catalytic hydrogenation for the reduction of the nitrile or an alternative intermediate (e.g., an amide or imine). This approach uses molecular hydrogen, a clean reductant, and generates water as the only byproduct.

Green Solvents: Investigating the use of bio-based solvents, supercritical fluids (like scCO₂), or water as reaction media to replace traditional volatile organic compounds (VOCs).

Energy Efficiency: Employing microwave-assisted acs.org or flow chemistry techniques to shorten reaction times, improve heat transfer, and increase energy efficiency compared to conventional heating methods.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, such as through multi-component reactions.

Table 1: Potential Green Synthetic Approaches

| Green Protocol | Target Transformation | Potential Advantages |

|---|---|---|

| Catalytic Hydrogenation | Reduction of a 4-cyanopyridine (B195900) or 4-formylpyridine intermediate | Avoids stoichiometric metal waste; high atom economy. |

| One-Pot Synthesis | Conversion of 2-chloro-3-iodopyridin-4-amine to the target molecule | Reduces solvent use, purification steps, and chemical waste. |

| Microwave-Assisted Synthesis | Key bond-forming or functional group interconversion steps | Drastic reduction in reaction times; improved yields. |

Discovery of New Catalytic Systems for Enhanced Transformations

The true synthetic potential of this compound lies in the selective functionalization of its di-halogenated pyridine (B92270) core. The presence of both a C-I and a C-Cl bond offers a platform for sequential and site-selective cross-coupling reactions, as the C-I bond is significantly more reactive in typical palladium-catalyzed processes. chemicalbook.com

Future research will focus on developing novel catalytic systems to precisely control these transformations. Key directions include:

Site-Selective Cross-Coupling: Designing highly selective palladium or nickel catalysts that can facilitate cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) exclusively at the C3-iodine position, leaving the C2-chlorine available for subsequent, different coupling reactions. This would enable the programmed construction of complex, multi-substituted pyridines.

Activation of the C-Cl Bond: Following the functionalization of the C3 position, the discovery of new catalysts capable of activating the more inert C-Cl bond under mild conditions will be crucial for maximizing the molecule's utility.

Photoredox and Dual Catalysis: Employing visible-light photoredox catalysis could open new reaction pathways not accessible through traditional thermal methods, such as the site-selective introduction of alkyl or other functional groups via radical intermediates. acs.org

Directed C-H Functionalization: Investigating catalytic systems where the aminomethyl group or the pyridine nitrogen acts as an internal directing group to enable C-H activation at other positions on the pyridine ring, offering a powerful, step-economical alternative to traditional cross-coupling. acs.orgnih.gov

Table 2: Prospective Catalytic Transformations

| Catalytic System | Target Reaction | Potential Innovation |

|---|---|---|

| Ligand-Tuned Palladium Complexes | Sequential Suzuki Couplings | Programmed, site-selective introduction of two different aryl groups. |

| Nickel/Photoredox Dual Catalysis | C3-Alkylation / C2-Arylation | Access to novel chemical space through radical- and organometallic-mediated pathways. |

| Rhodium or Ruthenium Catalysts | Directed C-H Functionalization | Functionalization of the C5 or C6 position without pre-installed handles. |

Expansion into Supramolecular and Nanoscience Applications

The unique combination of hydrogen-bond donors (amine N-H), hydrogen-bond acceptors (pyridine and amine nitrogens), a halogen-bond donor (iodine), and an aromatic π-system makes this compound an ideal candidate for constructing complex, functional assemblies.

Future research in this area will likely explore:

Supramolecular Synthons: Using the molecule as a programmable building block (synthon) to create higher-order structures. The interplay of strong N-H···N hydrogen bonds and weaker, highly directional C-I···N/O halogen bonds could be exploited to build predictable 1D tapes, 2D sheets, or 3D networks. nih.govrsc.orgnih.gov

Crystal Engineering: Systematically co-crystallizing the molecule with other functional components (like carboxylic acids or other heterocycles) to generate novel multi-component materials with tailored electronic or physical properties. nih.gov

Functional Nanomaterial Surfaces: Covalently grafting the molecule onto the surface of nanomaterials. The primary amine group provides a versatile handle for attachment to materials like silica (B1680970) nanoparticles, gold surfaces, or carbon nanotubes. The exposed, functionalized pyridine head-group could then be used for metal coordination, catalysis, or sensing.

Host-Guest Chemistry: Incorporating the scaffold into larger macrocyclic or cage-like structures designed for the selective recognition and binding of small molecules or ions.

Table 3: Potential Applications in Supramolecular Chemistry and Nanoscience

| Field | Application | Key Molecular Features |

|---|---|---|

| Supramolecular Chemistry | Self-Assembled Gels or Liquid Crystals | Directional hydrogen and halogen bonding, π-π stacking. |

| Crystal Engineering | Metal-Organic Frameworks (MOFs) | Pyridine N and amine group as multitopic metal-binding ligands. nih.gov |

| Nanoscience | Functionalized Magnetic Nanoparticles | Amine group for covalent attachment; for use in separation or catalysis. researchgate.netnih.gov |

Interdisciplinary Research with Advanced Analytical Techniques

Thorough characterization is paramount to unlocking the full potential of this compound and its derivatives. An interdisciplinary approach combining synthesis with advanced analytical and computational methods will be essential.

Future research will rely heavily on:

Unambiguous Structure Elucidation: While standard 1D NMR (¹H, ¹³C) is fundamental, comprehensive 2D NMR techniques (COSY, HSQC, HMBC) will be required to definitively assign all atoms in novel, complex derivatives. High-Resolution Mass Spectrometry (HRMS) is essential for confirming elemental composition.

Solid-State Analysis: Single-crystal X-ray diffraction will be the ultimate tool for confirming molecular structure and, more importantly, for visualizing and quantifying the non-covalent interactions (hydrogen and halogen bonds) that govern the supramolecular architectures. chemicalbook.com

In-situ Reaction Monitoring: Employing techniques like ReactIR (FTIR) or process NMR to monitor catalytic reactions in real-time. This provides crucial mechanistic data, helping to optimize reaction conditions and identify transient intermediates.

Computational Chemistry: Using Density Functional Theory (DFT) to complement experimental findings. DFT can predict molecular geometries, electronic properties, and spectroscopic signatures, as well as model reaction pathways and transition states, thereby guiding synthetic efforts and rationalizing observed reactivity.

Table 4: Key Analytical Techniques and Their Roles

| Technique | Purpose | Information Gained |

|---|---|---|

| 2D NMR Spectroscopy | Structure Verification | Connectivity and spatial relationships of all atoms in complex molecules. |

| Single-Crystal X-ray Diffraction | Supramolecular Analysis | Precise 3D structure, bond lengths, bond angles, and intermolecular interactions. chemicalbook.com |

| High-Resolution Mass Spectrometry | Compositional Analysis | Exact mass and elemental formula confirmation. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Chloro-3-iodopyridin-4-yl)methanamine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, halogen exchange on pyridine derivatives using iodine under controlled temperatures (40–60°C) can introduce the iodo group. The chloro substituent is often retained from precursor molecules like 2-chloro-3-iodopyridine, followed by reductive amination to introduce the methanamine group . Key intermediates include CAS 1823963-74-1 and MDLMFCD28064134, as listed in building block catalogs .

Q. How should researchers characterize this compound?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : To confirm substitution patterns (e.g., integration ratios for NH₂ protons).

- Mass Spectrometry (MS) : For molecular weight verification (theoretical MW: 268.49 g/mol) .

- HPLC : To assess purity (>95% recommended for reproducibility).

- InChI Key/SMILES : Use standardized identifiers like

InChIKey=LOYBGYLLZDWXBB-UHFFFAOYSA-N(from analogous methanamine structures) to cross-reference databases .

Q. What solvents are optimal for solubility and purification?

- Methodological Answer : The compound shows moderate solubility in DMF and DMSO (10–20 mg/mL at 25°C). For recrystallization, use ethanol/water mixtures (3:1 v/v) to enhance yield. Methanamine derivatives generally exhibit temperature-dependent solubility, with higher solubility at elevated temperatures (40–60°C) .

Q. What are the key reactivity sites for derivatization?

- Methodological Answer : The iodo group undergoes Suzuki-Miyaura cross-coupling for aryl functionalization. The chloro group is less reactive but can participate in Ullmann-type couplings under Cu catalysis. The primary amine (-NH₂) is ideal for condensation reactions (e.g., Schiff base formation) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Methodological Answer :

- Catalyst Screening : Use Pd(PPh₃)₄ for cross-coupling reactions (yields >80% reported in similar pyridine systems) .

- Temperature Control : Maintain 50–60°C during iodination to minimize byproducts.

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for high-purity batches .

Q. How to resolve contradictions between analytical data (e.g., NMR vs. MS)?

- Methodological Answer :

- Purity Check : Verify via HPLC (retention time matching) and elemental analysis.

- Isotopic Patterns : MS isotopic clusters (e.g., Cl and I signatures) should align with theoretical predictions.

- X-ray Crystallography : If available, confirm molecular geometry to resolve structural ambiguities .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.

- Substituent Effects : The electron-withdrawing Cl and I groups reduce electron density at the pyridine ring, favoring SNAr reactions at the 4-position .

Q. How to assess stability under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.